molecular formula C31H34N4O2 B1666966 (Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide CAS No. 334951-90-5

(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide

Cat. No.: B1666966
CAS No.: 334951-90-5
M. Wt: 494.6 g/mol
InChI Key: MUSRTIADFPCYTQ-ZIADKAODSA-N
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Description

BIBF-0775 is a selective inhibitor of the transforming growth factor beta type I receptor, also known as activin receptor-like kinase 5. This compound has an inhibitory concentration (IC50) of 34 nanomolar, making it highly potent. The transforming growth factor beta type I receptor is a membrane-bound serine/threonine kinase that mediates transforming growth factor beta signaling, which is crucial in various cellular processes, including cell growth, differentiation, and apoptosis. Due to its role in these pathways, BIBF-0775 is considered a promising target for cancer therapy .

Biochemical Analysis

Biochemical Properties

BIBF0775 plays a significant role in biochemical reactions, particularly in the regulation of various biological processes. It interacts with the TGFβ type I receptor, offering a novel approach for the treatment of fibrotic diseases and cancer . The compound displays nanomolar potency in the TGFβRI assay .

Cellular Effects

BIBF0775 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting TGFβ signaling, which is known to upregulate the expression of adhesion molecules necessary for the recruitment of monocytes and neutrophils, both of which initiate inflammatory responses . Furthermore, TGFβ plays a pivotal role in the biosynthesis and turnover of extracellular matrix proteins like collagens, fibronectin, and proteoglycans .

Molecular Mechanism

The molecular mechanism of BIBF0775 involves its binding to the TGFβ type I receptor, thereby inhibiting its function . This inhibition disrupts the TGFβ signaling pathway, leading to changes in gene expression and cellular metabolism . The compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that compounds with favorable lipophilicity, like BIBF0775, translate well into good cellular efficacy .

Metabolic Pathways

BIBF0775 is involved in the TGFβ signaling pathway . The specific metabolic pathways that BIBF0775 is involved in, including any enzymes or cofactors that it interacts with, are not clearly defined in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIBF-0775 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indolinone core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods

Industrial production of BIBF-0775 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

BIBF-0775 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures and pressures, to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of BIBF-0775, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

BIBF-0775 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIBF-0775 is unique due to its high selectivity and potency for the transforming growth factor beta type I receptor. Its ability to inhibit this receptor at low concentrations makes it a valuable tool for studying the transforming growth factor beta signaling pathway and a promising candidate for cancer therapy .

Properties

IUPAC Name

N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQSLTZPBLZNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide
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(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide
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(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide
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(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide
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(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide
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(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide

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